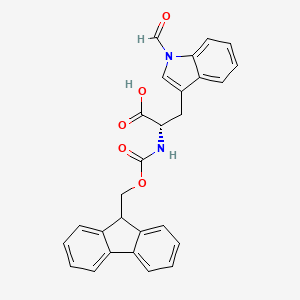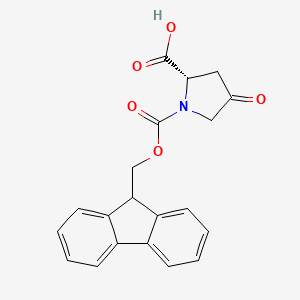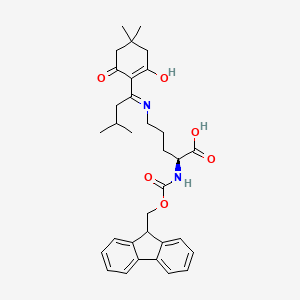
Fmoc-D-Tyr(All)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Tyr(All)-OH is an amino acid derivative, or amino acid analogue, of tyrosine, a naturally occurring amino acid. It is a white crystalline solid with a melting point of 194 to 196°C and a molecular weight of 330.37 g/mol. It is a versatile reagent that has been used in a variety of fields, including peptide synthesis, drug discovery, and biochemistry.
科学的研究の応用
Peptide Synthesis
One fundamental application of Fmoc-D-Tyr(All)-OH is in the synthesis of peptides. For instance, Perich and Reynolds (2009) demonstrated a method for synthesizing Tyr(P)-containing peptides using Fmoc-Tyr(PO3tBu2)-OH in Fmoc/solid-phase peptide synthesis. This method allows for the introduction of phosphotyrosine residues into peptides, which are crucial for studying protein phosphorylation and its role in cell signaling (Perich & Reynolds, 2009).
Hydrogel Formation
This compound derivatives also find application in the formation of hydrogels, materials that can hold a significant amount of water and have potential applications in drug delivery and tissue engineering. Adhikari and Banerjee (2011) reported the creation of stable supramolecular hydrogels from Fmoc-protected dipeptides, including Fmoc-Tyr-Asp-OH. These hydrogels exhibited a nanofibrillar network structure, demonstrating the role of this compound derivatives in facilitating π–π stacking interactions crucial for hydrogel stability and structure (Adhikari & Banerjee, 2011).
Enhanced Material Properties
The incorporation of this compound derivatives into materials can lead to enhanced physical and biological properties. For example, Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, demonstrating significant effects on bacterial morphology and viability. These findings highlight the potential of this compound derivatives in creating materials with intrinsic antibacterial properties, which could be beneficial in various biomedical applications (Schnaider et al., 2019).
作用機序
Target of Action
Fmoc-D-Tyr(All)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the amino acid tyrosine during the synthesis process, ensuring that the peptide chain is formed correctly .
Mode of Action
This compound operates by protecting the amino acid tyrosine during the peptide synthesis process . The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group of the amino acid during the synthesis process. The D-Tyr(All)-OH part of the molecule is the amino acid tyrosine, which is being added to the peptide chain .
Biochemical Pathways
The main biochemical pathway involved with this compound is peptide synthesis . During this process, individual amino acids are linked together in a specific sequence to form a peptide. The Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is supposed to. Once the amino acid is correctly positioned in the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
For instance, the Fmoc group is easily removed when needed, which is crucial for the efficiency of the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group of the amino acids during synthesis, this compound ensures that the peptide chain is formed correctly. This is essential for the function of the resulting peptide, as the sequence of amino acids determines the structure and function of the peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency of the synthesis process . For instance, the Fmoc group is removed under basic conditions, so the pH of the environment must be carefully controlled. Additionally, the stability of this compound can be affected by factors such as light, heat, and moisture .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXDQFCBLRIRE-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














